molecular formula C14H13N3O4S2 B2447933 methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1396879-49-4

methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2447933
CAS No.: 1396879-49-4
M. Wt: 351.4
InChI Key: LAVFXHMVHJKGIU-UHFFFAOYSA-N
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Description

“Methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. It contains a pyrazolo[1,5-a]pyridine moiety, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyridine ring, a sulfamoyl group, and a thiophene ring. The exact structure would need to be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrazolo[1,5-a]pyridine ring, the sulfamoyl group, and the thiophene ring. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazolo[1,5-a]pyridine ring could potentially make the compound more lipophilic, which could influence its solubility and stability .

Scientific Research Applications

Synthesis and Antibacterial Applications

The compound "methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate" has been researched for its potential in synthesizing new heterocyclic compounds with antibacterial properties. In one study, heterocyclic compounds containing a sulfonamido moiety were synthesized with the aim of creating new antibacterial agents. The synthesized compounds, including pyrazole, oxazole, pyrimidine, and thiazine derivatives, exhibited significant antibacterial activities, indicating the potential of the base compound in contributing to the development of new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).

Metal Complexes and Stability Studies

Another dimension of research involving this compound includes the potentiometric and thermodynamic studies of its metal complexes. These studies focus on determining the dissociation constants of the compound and the stability constants of its complexes with various metal ions. Such research provides insights into the compound's reactivity and its potential applications in creating more stable and efficient metal-organic frameworks or catalysts (Fouda, Al-Sarawy, & El-Katori, 2006).

Heterocyclic Synthesis

The compound has also been used as a precursor in the synthesis of novel heterocyclic systems, such as pyrano[2′,3′:4,5]thieno[3,2-c]pyridines, which represent a new class of heterocyclic compounds. These derivatives have potential applications in various fields, including pharmaceuticals, due to their unique structural features (Volovenko et al., 1983).

Cross-Coupling Reactions

Research on direct cross-coupling reactions to synthesize diverse aromatic sulfides showcases the compound's versatility in forming C-S bonds. Such reactions are crucial in pharmaceutical and agrochemical industries, where sulfur-containing compounds play a significant role. The compound's ability to participate in palladium-catalyzed cross-coupling reactions highlights its potential in synthetic organic chemistry and drug development processes (Qiao, Wei, & Jiang, 2014).

Properties

IUPAC Name

methyl 3-(pyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S2/c1-21-14(18)13-12(5-7-22-13)23(19,20)16-9-10-8-15-17-6-3-2-4-11(10)17/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVFXHMVHJKGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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